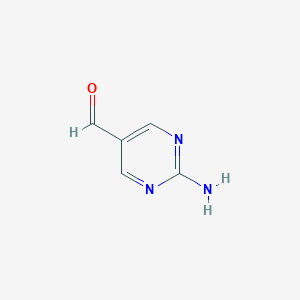

2-Aminopyrimidine-5-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-7-1-4(3-9)2-8-5/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYRRAYGKTRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354332 | |

| Record name | 2-Aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120747-84-4 | |

| Record name | 2-Aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopyrimidine 5 Carbaldehyde

Established Synthetic Routes to 2-Aminopyrimidine-5-carbaldehyde

Traditional methods for the synthesis of this compound have relied on well-established organic reactions, including formylation, condensation, and multi-step synthetic sequences.

Vilsmeier-Haack Formylation in Precursor Synthesis

The Vilsmeier-Haack reaction is a widely utilized method for introducing a formyl group onto an aromatic or heterocyclic ring. nih.gov In the context of this compound synthesis, this reaction is typically performed on a suitable pyrimidine (B1678525) precursor. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be subjected to Vilsmeier-Haack conditions to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), which serves as a key intermediate. mdpi.com The Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. mdpi.comthieme-connect.de The reaction involves the electrophilic substitution of a hydrogen atom on the pyrimidine ring with the formyl group. The choice of solvent and reaction temperature can influence the outcome of the reaction. mdpi.com

A study on the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction explored various solvents, including o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane, to determine the optimal conditions. mdpi.com The research found that the reaction successfully produced 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359) without the substitution of hydroxyl groups for chlorine atoms. mdpi.com

| Precursor | Reagents | Product | Reference |

| 2-amino-4,6-dihydroxypyrimidine | POCl3, DMF | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | mdpi.com |

| 2-methylpyrimidine-4,6-diol | POCl3, DMF | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |

Condensation Reactions for Pyrimidine Core Formation

The formation of the pyrimidine ring itself is often achieved through condensation reactions. These reactions typically involve the cyclization of one or more acyclic precursors. A common approach is the reaction of a compound containing an amidine group, such as guanidine (B92328), with a 1,3-dicarbonyl compound or its equivalent. For example, the condensation of guanidine with a suitable three-carbon component bearing aldehyde or ketone functionalities can lead to the formation of the 2-aminopyrimidine (B69317) core. niscpr.res.ingoogle.com

The Claisen-Schmidt condensation is another relevant reaction, particularly for the derivatization of pyrimidine systems. mdpi.com This base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound can be used to build more complex structures on a pre-formed pyrimidine ring. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo a Claisen-Schmidt condensation with acetophenone (B1666503) to produce heterocyclic chalcone (B49325) analogs. mdpi.com

Microwave-assisted condensation reactions have also been employed, offering a more efficient and environmentally friendly alternative to conventional heating. niscpr.res.in For example, the condensation of 2-aminopyrimidine with various substituted benzaldehydes has been successfully carried out using microwave irradiation in the presence of a catalytic amount of glacial acetic acid or sodium hydroxide (B78521). niscpr.res.in

Multi-Step Organic Syntheses for Structural Elaboration

In many instances, the synthesis of this compound is part of a larger, multi-step synthetic sequence aimed at producing more complex target molecules. These multi-step syntheses often involve a combination of different reaction types, including nucleophilic aromatic substitution (SNAr), oxidation, and reduction, to elaborate the structure of the pyrimidine ring and introduce various functional groups. mdpi.comnih.gov

Advanced Strategies for this compound Synthesis

More recent synthetic efforts have focused on developing more efficient, selective, and environmentally friendly methods for the preparation of this compound and its derivatives.

Regioselective Synthesis Approaches

Controlling the regioselectivity of reactions is a key challenge in the synthesis of substituted pyrimidines. The development of regioselective synthetic methods allows for the precise placement of functional groups on the pyrimidine ring, which is crucial for creating specific isomers with desired properties.

An efficient regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed via a nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) with various nucleophiles. researchgate.net By carefully controlling the reaction conditions, including the use of phase-transfer catalysis, specific chlorine atoms on the pyrimidine ring can be selectively replaced. researchgate.net This approach provides access to a range of highly functionalized pyrimidine derivatives.

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and solvent-free synthetic methods. These approaches aim to reduce the environmental impact of chemical processes by minimizing the use of hazardous reagents and solvents. rsc.orgsemanticscholar.orgias.ac.in

Several studies have reported the synthesis of 2-aminopyrimidine derivatives under catalyst-free and solvent-free conditions. mdpi.comnih.gov For example, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at elevated temperatures has been shown to produce 2-aminopyrimidine derivatives in good to excellent yields without the need for a catalyst or solvent. mdpi.comnih.gov Similarly, multicomponent reactions, where multiple starting materials react in a single step to form a complex product, have been developed for the synthesis of substituted 2-aminopyridines under solvent-free conditions. semanticscholar.orgmdpi.com These methods offer a more sustainable and atom-economical route to these important heterocyclic compounds.

Chitosan, a natural and renewable biopolymer, has been investigated as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions, showcasing the potential of biocatalysts in green synthesis. rsc.org

Influence of Reaction Conditions on Synthetic Outcomes

The synthesis of this compound is a nuanced process where the final yield and purity of the product are significantly dictated by the specific reaction conditions employed. The interplay of factors such as the choice of solvent, the nature of the catalyst or base, reaction temperature, and the duration of the reaction can lead to varying outcomes, including the formation of different isomers or byproducts.

The Vilsmeier-Haack reaction is a commonly employed method for the formylation of electron-rich aromatic and heterocyclic rings. In the context of pyrimidine derivatives, the conditions for this reaction are critical. For instance, in the formylation of 2-methylpyrimidine-4,6-diol, the choice of solvent was found to have a considerable impact on the reaction's success. A comparative analysis of solvents such as o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane revealed that using DMF as the solvent resulted in a higher practical yield of the corresponding carbaldehyde and a shorter reaction time. researchgate.net This suggests that polar aprotic solvents like DMF can be advantageous in such formylation reactions.

Furthermore, the stoichiometry of the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF) and the reaction temperature are crucial parameters. In the synthesis of thiazolinethione-5-carbaldehydes, a related heterocyclic aldehyde, it was observed that varying the equivalents of the Vilsmeier reagent and the reaction temperature significantly influenced the product yield. For example, using one equivalent of the reagent at 80°C for 3 hours in 1,2-dichloroethane (B1671644) gave a high yield, while conducting the reaction at room temperature did not yield the desired product. researchgate.net This underscores the importance of temperature in overcoming the activation energy barrier for the formylation to proceed.

In the synthesis of pyrimido[4,5-b]quinolindiones, which are then formylated, ultrasound irradiation has been utilized as an alternative to conventional heating. This approach, coupled with the Vilsmeier-Haack conditions, has been shown to be an efficient method for producing β-chlorovinylaldehyde derivatives. The use of ultrasound can lead to shorter reaction times and good yields without the need for metallic catalysts. royalsocietypublishing.org

The following table provides a general overview of how different parameters can influence the synthesis of pyrimidine aldehydes, based on findings from related syntheses.

| Reaction Parameter | Influence on Synthetic Outcome | Research Findings |

| Solvent | Affects solubility of reactants, reaction rate, and product stability. Polar aprotic solvents are often preferred for Vilsmeier-Haack reactions. | In the formylation of a pyrimidine derivative, DMF as a solvent led to a higher yield and shorter reaction time compared to benzene, 1,2-dichloroethane, and o-xylene. researchgate.net |

| Catalyst/Base | The type and amount of base or catalyst can determine the reaction pathway, favoring either the desired product or side reactions. | In the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine, the presence of a base like triethylamine is crucial. mdpi.com |

| Temperature | Reaction temperature influences the reaction rate and can affect the selectivity of the reaction. Higher temperatures can sometimes lead to the formation of byproducts. | For the formylation of thiazolinethione, a temperature of 80°C was found to be effective, while the reaction did not proceed at room temperature. researchgate.net |

| Reaction Time | Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to product degradation or the formation of undesirable byproducts. | The synthesis of certain 2-aminopyrimidine derivatives required heating for 4-5 hours to achieve good yields. mdpi.com |

| Reactant Stoichiometry | The molar ratio of the reactants, particularly the formylating agent, can significantly impact the yield and prevent the formation of poly-formylated products. | In the formylation of thiazolinethione, using two equivalents of the Vilsmeier reagent at 60°C for 3 hours resulted in a good yield. researchgate.net |

It is important to note that while these findings provide valuable insights, the optimal conditions for the synthesis of this compound would need to be determined through systematic experimental investigation for each specific synthetic route. The structural and electronic properties of the starting materials play a significant role in determining their reactivity and the subsequent reaction outcomes.

Reactivity and Reaction Mechanisms of 2 Aminopyrimidine 5 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are characteristic of electron-poor aromatic systems containing a suitable leaving group. In the context of 2-aminopyrimidine-5-carbaldehyde, studies often focus on its halogenated derivatives, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), where the chlorine atoms serve as excellent leaving groups. uniatlantico.edu.comdpi.com The pyrimidine (B1678525) ring's nitrogen atoms decrease electron density at the C4 and C6 positions, facilitating nucleophilic attack and stabilizing the anionic intermediates formed during the reaction. mdpi.com

The chlorine atoms on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can be displaced by various amine nucleophiles. researchgate.net These amination reactions proceed under mild conditions and represent a versatile method for functionalizing the pyrimidine core. uniatlantico.edu.co The reaction involves the nucleophilic attack of an amine on one of the chlorinated carbon atoms, followed by the elimination of the chloride ion. This process can be repeated to substitute both chlorine atoms, leading to mono- or di-substituted products depending on the reaction conditions and stoichiometry. The use of a base, such as triethylamine (B128534), is common to neutralize the HCl generated during the reaction. mdpi.com

Table 1: Examples of Amination Reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

| Reactant 1 | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, Room Temp | Mono-amination and mono-solvolysis |

This table is illustrative, based on findings from SNAr reactions on the dichloro-derivative. uniatlantico.edu.comdpi.com

In the presence of an alcohol as a solvent and a strong base like sodium hydroxide (B78521), solvolysis can compete with or even dominate amination reactions. researchgate.net The base generates alkoxide ions (e.g., methoxide (B1231860) or ethoxide) from the solvent. mdpi.com These alkoxides are hard nucleophiles that can readily attack the electron-deficient carbon atoms of the pyrimidine ring, displacing the chloride leaving groups. uniatlantico.edu.comdpi.com A high concentration of alkoxide ions, often resulting from an excess of NaOH, favors the formation of alkoxy-substituted pyrimidines over aminated products. mdpi.comresearchgate.net This competition between the amine (a soft nucleophile) and the alkoxide (a hard nucleophile) is a key factor in determining the final product distribution. uniatlantico.edu.comdpi.com

For symmetrically substituted compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the two chlorine atoms are initially chemically equivalent. mdpi.com The first nucleophilic substitution can occur at either the C4 or C6 position without preference. However, once the first substitution has occurred, the electronic nature of the newly introduced group influences the reactivity of the remaining chlorine atom. For dichloropyrimidines in general, regioselectivity is highly sensitive to electronic and steric effects of other substituents on the ring. wuxiapptec.com The presence of electron-donating or electron-withdrawing groups can direct the second substitution to a specific position. wuxiapptec.com In the case of competing nucleophiles, such as an amine and an alkoxide, the reaction can yield a mixture of products, reflecting the complex interplay between the nucleophiles' intrinsic properties and the reaction conditions. uniatlantico.edu.comdpi.com

Reactivity of the Carbaldehyde Moiety

The aldehyde group (-CHO) attached to the pyrimidine ring at the C5 position is a key site for a different class of reactions, primarily nucleophilic additions and condensations. researchgate.net

The carbon atom of the carbaldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and pushes electrons onto the oxygen atom. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In a subsequent step, this intermediate is typically protonated by a protic solvent or during an acidic workup to yield an alcohol. youtube.com The reactivity of the aldehyde can be modulated by the electron-donating 2-amino group and the electron-withdrawing pyrimidine ring.

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated to give the final alcohol product.

This pathway is fundamental to reactions involving Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165). youtube.com

The aldehyde functionality readily undergoes condensation reactions with compounds possessing an active methylene (B1212753) group or with amines. A notable example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. mdpi.comresearchgate.net In this reaction, this compound (or its derivatives) reacts with a ketone, such as acetophenone (B1666503), in the presence of a base (e.g., NaOH) and a polar solvent like ethanol. mdpi.com This reaction leads to the formation of pyrimidine-based chalcones, which are α,β-unsaturated ketones. mdpi.comresearchgate.net

The aldehyde can also react with primary amines to form imines (Schiff bases) or with secondary amines to yield enamines. youtube.com These condensation reactions are crucial as they open pathways to more complex molecular architectures. For instance, the vicinal arrangement of the amino and carbaldehyde groups makes it a valuable precursor for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines through intramolecular condensation or cyclocondensation reactions. researchgate.net

Table 2: Example of a Condensation Reaction

| Aldehyde Substrate | Reagent | Conditions | Product Class |

|---|

This table is illustrative, based on findings from Claisen-Schmidt reactions involving derivatives of the title compound. mdpi.com

Condensation Reactions Involving the Aldehyde Group

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In the context of this compound, the aldehyde group serves as the electrophilic partner, reacting with a ketone containing α-hydrogens in the presence of a base. This reaction is pivotal in the synthesis of chalcone-like compounds, which are valuable intermediates in the preparation of various heterocyclic systems. derpharmachemica.compnrjournal.com

The general mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, a pyrimidinyl chalcone (B49325). The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. pnrjournal.comijper.org

While specific studies on the Claisen-Schmidt condensation of this compound are not extensively documented, the reactivity of similar pyrimidine aldehydes provides a strong basis for its expected behavior. For instance, the condensation of various substituted benzaldehydes with acetophenone derivatives is a well-established method for chalcone synthesis. derpharmachemica.comijper.orgijres.org The reaction conditions can be optimized to achieve high yields, with both conventional heating and microwave irradiation being effective methods. ijper.orgijres.orgderpharmachemica.com

Table 1: Representative Conditions for Claisen-Schmidt Condensation Leading to Chalcone Derivatives

| Aldehyde Reactant | Ketone Reactant | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Substituted Benzaldehydes | Acetophenone | KOH/Ethanol | 3 h | High | ijres.org |

| Substituted Benzaldehydes | Acetophenone | 40% aq. KOH/Ethanol | 4 h (reflux) | 58-65 | ijper.org |

| 4-Acetylpyridine | Substituted Benzaldehydes | aq. KOH/Ethanol | 6 h | - | derpharmachemica.com |

| Thiophene-2-carbaldehyde | Substituted Acetophenones | 20% NaOH/Ethanol | Room Temp. | Good | pnrjournal.com |

| Various Aldehydes | Acetone | NaOH (solid) | 5 min (grinding) | 96-98 | sigmaaldrich.com |

It is important to note that the pyrimidine ring itself can influence the reactivity of the aldehyde group. The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the condensation reaction.

Oxime Formation

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of a this compound oxime. This reaction is a classic condensation of an aldehyde with a hydroxylamine derivative and proceeds through nucleophilic addition to the carbonyl group, followed by dehydration. nih.gov

The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A proton transfer step is then followed by the elimination of a water molecule to form the C=N double bond of the oxime. This reaction is often carried out in a suitable solvent and may be catalyzed by an acid or a base.

The formation of oximes from substituted 4-aminopyrimidine-5-carbaldehydes has been reported in the literature, indicating that this compound would readily undergo this transformation. nih.gov These oxime derivatives are of interest due to their potential biological activities.

Table 2: General Conditions for Oxime Formation

| Carbonyl Compound | Reagent | Catalyst/Solvent | Product |

| Aldehyde/Ketone | Hydroxylamine (NH₂OH) | Acid or Base/Various Solvents | Oxime (RR'C=NOH) |

Electrophilic and Radical Pathways of this compound

The electronic nature of this compound, with its electron-rich amino group and electron-withdrawing aldehyde and pyrimidine ring components, suggests a complex reactivity profile in electrophilic and radical reactions.

The aldehyde group itself can undergo electrophilic addition, for instance, in the formation of acetals under acidic conditions. libretexts.org Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles like alcohols.

Information on the specific radical pathways of this compound is scarce in the literature. However, general principles of radical chemistry suggest that the aldehyde hydrogen is susceptible to abstraction by radical species, which could initiate subsequent reactions. acs.org Furthermore, heteroaromatic systems can participate in radical addition reactions. acs.org The presence of both the pyrimidine ring and the aldehyde group offers multiple potential sites for radical attack, and the specific pathway would be influenced by the nature of the radical species and the reaction conditions. The study of acyl radicals generated from aldehydes indicates that these intermediates can participate in various C-C bond-forming reactions. rsc.org

Derivatization and Functionalization Strategies of 2 Aminopyrimidine 5 Carbaldehyde

Functional Group Interconversions at the Carbaldehyde Position

The aldehyde group at the C5 position of the pyrimidine (B1678525) ring is a prime site for chemical modification through functional group interconversions. These transformations are fundamental in organic synthesis for altering the electronic properties and reactivity of the molecule, paving the way for the construction of complex derivatives. solubilityofthings.com

Common interconversions include oxidation and reduction. The primary alcohol resulting from reduction can be further functionalized, while the carboxylic acid from oxidation opens up pathways to amides and esters.

Table 1: Functional Group Interconversions at the Carbaldehyde Position

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Pyridinium chlorochromate (PCC) | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Condensation | Amines (R-NH₂) | Imine (-CH=N-R) |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene (-CH=CHR) |

The oxidation of the aldehyde to a carboxylic acid can be achieved using standard oxidizing agents. solubilityofthings.com Conversely, reduction of the carbaldehyde furnishes the corresponding primary alcohol. solubilityofthings.com This alcohol can then serve as a handle for further reactions, such as esterification or conversion to a leaving group for nucleophilic substitution.

Substitution and Modification of the Pyrimidine Ring

The pyrimidine ring itself is amenable to various substitution reactions, allowing for the introduction of diverse functionalities that can significantly modulate the molecule's properties.

Introduction of Halogenated Pyrimidine Derivatives

Halogenated pyrimidines are crucial intermediates in medicinal chemistry, as the halogen atoms can serve as leaving groups for subsequent nucleophilic substitution reactions or act as modulators of biological activity. While direct halogenation of 2-aminopyrimidine-5-carbaldehyde can be complex, a common and effective strategy involves the use of pre-halogenated precursors.

A widely used starting material is 2-amino-4,6-dichloropyrimidine (B145751). nih.govmdpi.com This compound can undergo various transformations, including the introduction of a 5-carbaldehyde group via formylation reactions like the Vilsmeier-Haack reaction, to yield a halogenated version of the target molecule. These halogenated analogs are then primed for further functionalization. researchgate.net

Amination and Alkoxylation of Ring Positions

The introduction of amino and alkoxy groups onto the pyrimidine ring is a key strategy for creating libraries of derivatives. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly on halogenated pyrimidine rings where the chlorine atoms act as excellent leaving groups.

For instance, 2-amino-4,6-dichloropyrimidine can be selectively functionalized by reacting it with various amines or alcohols. nih.govmdpi.com By controlling the reaction conditions (temperature, solvent, and base), it is possible to substitute one or both chlorine atoms, leading to mono- or di-substituted products. A general scheme involves heating the dichloropyrimidine with a chosen amine, often in the presence of a base like triethylamine (B128534), to yield the corresponding aminated pyrimidine derivative. nih.govmdpi.com

Table 2: Substitution and Modification of the Pyrimidine Ring

| Reaction Type | Position of Substitution | Reagents/Conditions | Resulting Derivative |

|---|---|---|---|

| Amination | C4/C6 | Various amines (R-NH₂), Triethylamine, 80-90 °C nih.govmdpi.com | 4/6-Amino-substituted pyrimidine |

| Alkoxylation | C4/C6 | Alcohols (R-OH), Base (e.g., NaH) | 4/6-Alkoxy-substituted pyrimidine |

| Formylation | C5 | Vilsmeier-Haack Reagent (POCl₃, DMF) researchgate.net | 5-Carbaldehyde pyrimidine |

Design and Synthesis of Advanced Pyrimidine Analogs

Building upon the fundamental reactions, this compound is an excellent starting point for the rational design and synthesis of more complex, advanced analogs with tailored properties.

Heterocyclic Analogs of Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-known class of compounds with diverse biological activities. ekb.egnih.gov Heterocyclic analogs of chalcones can be synthesized by replacing one of the aryl rings with a heterocycle, such as our 2-aminopyrimidine (B69317) system.

The most common method for synthesizing these analogs is the Claisen-Schmidt condensation. jocpr.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this context, this compound is reacted with an appropriate acetophenone (B1666503) or other aryl methyl ketone. The resulting pyrimidine-containing chalcone-like molecule combines the structural features of both parent scaffolds. jocpr.comnih.gov

Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives involves the strategic combination of multiple reactions to build molecular complexity. These compounds, bearing several functional groups, are often sought in drug discovery and materials science. An efficient approach to such molecules is through multicomponent reactions. For example, a three-component reaction between an aldehyde, a cyanoketone, and guanidine (B92328) can produce highly substituted 2-aminopyrimidine-5-carbonitrile (B129654) derivatives in a single step. rsc.org

By combining the strategies discussed previously, one can design multi-step syntheses to create specific polyfunctionalized derivatives. A hypothetical but synthetically viable route could involve:

Starting with a halogenated 2-aminopyrimidine.

Introducing an additional amino or alkoxy group via nucleophilic substitution (as in 4.2.2).

Adding the 5-carbaldehyde group via a formylation reaction.

Finally, using the aldehyde in a Claisen-Schmidt condensation (as in 4.3.1) to generate a complex, polyfunctionalized chalcone (B49325) analog.

This modular approach allows for the creation of a vast library of compounds from a single core structure.

Spectroscopic and Structural Characterization of 2 Aminopyrimidine 5 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Analysis

Advanced spectroscopic methods are indispensable for the unambiguous characterization of novel and known chemical entities. For 2-aminopyrimidine-5-carbaldehyde and its analogs, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are routinely employed to elucidate their structural and electronic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei.

For the parent compound, This compound , the ¹H-NMR spectrum typically shows distinct signals for the aldehyde proton, the pyrimidine (B1678525) ring protons, and the amino group protons. The aldehyde proton (CHO) is highly deshielded and appears at a characteristic downfield region. The protons on the pyrimidine ring will have chemical shifts influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating effect of the amino group. The amino (NH₂) protons often appear as a broad singlet. semanticscholar.org

In derivatives, these chemical shifts can be significantly altered. For instance, substitution on the amino group or the pyrimidine ring will cause predictable upfield or downfield shifts of nearby protons. mdpi.com

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is readily identifiable by its resonance in the downfield region (typically >180 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts dependent on the attached functional groups.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.5 - 10.5 | ~185 - 195 |

| Pyrimidine H-4/H-6 | ~8.0 - 9.0 | ~155 - 165 |

| Pyrimidine H-2 | - | ~160 - 170 |

| Pyrimidine C-5 | - | ~110 - 125 |

| Amino (NH₂) | ~5.0 - 7.0 (broad) | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the definitive structural elucidation of complex 2-aminopyrimidine (B69317) derivatives.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

For example, in a substituted 2-aminopyrimidine derivative, HMBC can be used to confirm the position of substituents by observing correlations between the protons of the substituent and the carbons of the pyrimidine ring. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. uniroma1.it

For this compound, the IR spectrum will exhibit key absorption bands corresponding to its functional groups:

N-H Stretching: The amino group (NH₂) typically shows one or two sharp to medium intensity bands in the region of 3500-3300 cm⁻¹. Primary amines (R-NH₂) often display two bands due to symmetric and asymmetric stretching. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations are usually observed between 3100-3000 cm⁻¹. The aldehyde C-H stretch is a characteristic feature, often appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.publumenlearning.com

C=O Stretching: The carbonyl group (C=O) of the aldehyde gives rise to a strong, sharp absorption band in the range of 1740-1685 cm⁻¹. Conjugation with the pyrimidine ring will typically shift this absorption to a lower frequency. lumenlearning.comlibretexts.org

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) appear in the 1650-1400 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration of the amino group can be found around 1650-1580 cm⁻¹.

The presence and precise position of these bands provide strong evidence for the structure of this compound and its derivatives. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Stretch | 3500 - 3300 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde (C-H) | Stretch | 2850 and 2750 | Weak |

| Carbonyl (C=O) | Stretch | 1740 - 1685 | Strong |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1650 - 1400 | Medium to Strong |

| Amino (N-H) | Bend | 1650 - 1580 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₅H₅N₃O), the expected molecular weight is approximately 123.11 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For instance, HRMS can confirm the formula C₅H₅N₃O for this compound. mdpi.com

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Band Gap Energy Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyrimidine ring and the carbonyl group. The presence of the conjugated system typically results in absorptions at longer wavelengths.

The optical band gap energy (Eg) of a material, which is the energy difference between the valence band and the conduction band, can be estimated from the UV-Vis absorption spectrum. thermofisher.com This is particularly relevant for semiconductor materials and can be determined using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). thermofisher.comyoutube.com The band gap energy can be calculated from the wavelength of maximum absorption (λ_max) using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength. instanano.com The determination of the band gap is crucial for understanding the photo-induced processes and potential applications in optoelectronics.

Crystallographic Analysis of this compound and its Derivatives

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a compound. Crystallographic analysis provides this detailed structural information, offering insights into intermolecular interactions, polymorphism, and the design of new materials. For this compound and its derivatives, X-ray diffraction techniques are the principal methods for elucidating their solid-state structures.

Single Crystal X-ray Diffraction (SXRD) for Molecular Structure

Single Crystal X-ray Diffraction (SXRD) stands as the definitive method for determining the molecular structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Although a specific SXRD study for this compound has not been reported, the crystal structure of a closely related derivative, 2-aminopyrimidine-5-carboxylic acid , has been determined. The crystallographic data reveals a monoclinic crystal system with the space group P2₁/c. The unit cell parameters are a = 12.53 Å, b = 3.78 Å, c = 13.15 Å, and β = 114.5°. This structural analysis provides a valuable reference point for predicting the packing and hydrogen bonding patterns of this compound.

Furthermore, extensive SXRD studies have been performed on Schiff base derivatives of 2-aminopyrimidine. For instance, the condensation reaction of 2-aminopyrimidine with various substituted benzaldehydes yields a series of N-benzylidine-2-aminopyrimidine compounds. These studies confirm the formation of the imine linkage and provide detailed information on the conformation and intermolecular interactions within the crystal lattice.

The following table summarizes the crystallographic data for a representative 2-aminopyrimidine derivative:

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-aminopyrimidine-5-carboxylic acid | C₅H₅N₃O₂ | Monoclinic | P2₁/c | 12.53 | 3.78 | 13.15 | 114.5 |

Data for 2-aminopyrimidine-5-carboxylic acid serves as a proxy due to the absence of specific data for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Properties

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing polymorphism. A PXRD pattern is a fingerprint of a crystalline solid.

While a specific PXRD pattern for this compound is not publicly available, the general methodology involves scanning the sample over a range of 2θ angles and recording the diffraction intensities. The resulting diffractogram can be used to identify the crystalline form and can be indexed to determine the unit cell parameters.

In the context of 2-aminopyrimidine derivatives and their co-crystals, PXRD is routinely used to confirm the formation of a new crystalline phase. For example, when attempting to form a co-crystal, the PXRD pattern of the product will be distinct from the patterns of the individual starting materials if a new crystalline phase has been formed.

The table below illustrates a hypothetical PXRD dataset, which would be used to characterize the crystallinity of a compound like this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.55 | 62 |

| 30.7 | 2.91 | 33 |

This data is illustrative and does not represent experimentally determined values for this compound.

Co-crystal Formation and Structural Interactions

Co-crystallization is a widely employed strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. This is achieved by combining a target molecule with a co-former in a specific stoichiometric ratio. Aminopyrimidines are excellent candidates for co-crystal formation due to the presence of hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogen atoms).

Extensive research has been conducted on the co-crystallization of aminopyrimidines with carboxylic acids. bohrium.com These studies have revealed robust and predictable hydrogen bonding patterns, often referred to as supramolecular synthons. The most common synthon observed is the R²₂(8) ring motif, which involves the formation of a cyclic hydrogen-bonded dimer between the aminopyrimidine and the carboxylic acid.

In the case of 2-aminopyrimidine derivatives, the amino group and one of the ring nitrogen atoms typically participate in hydrogen bonding with the carboxylic acid group of the co-former. This interaction is a key driving force for the assembly of the co-crystal.

For instance, the co-crystallization of a 2-aminopyrimidine derivative with a dicarboxylic acid can lead to the formation of extended hydrogen-bonded networks. The resulting crystal structures are stabilized by a combination of strong hydrogen bonds and weaker interactions such as C-H···O and π-π stacking. The formation of these co-crystals is typically confirmed by SXRD and PXRD, which provide definitive evidence of the new crystalline phase and its detailed structural features.

The following table lists some common co-formers used with aminopyrimidines and the typical synthons observed.

| Co-former Type | Common Synthon | Description |

| Monocarboxylic Acid | R²₂(8) | A cyclic dimer formed through hydrogen bonds between the aminopyrimidine and the carboxylic acid. |

| Dicarboxylic Acid | Extended Chains/Sheets | Linear or sheet-like structures formed by linking aminopyrimidine molecules with dicarboxylic acids. |

The study of co-crystals of 2-aminopyrimidine derivatives provides critical insights into the types of intermolecular interactions that this compound is likely to form, guiding the rational design of new solid forms with tailored properties.

Computational and Theoretical Investigations of 2 Aminopyrimidine 5 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the calculation of a molecule's electronic structure with a favorable balance of accuracy and computational cost. nih.gov These studies are fundamental to understanding the intrinsic properties of 2-Aminopyrimidine-5-carbaldehyde.

The electronic properties of this compound are governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO) attached to the π-deficient pyrimidine (B1678525) ring. DFT calculations are used to quantify these effects by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. samipubco.com For this compound, the HOMO is typically localized around the electron-rich amino group and the pyrimidine ring, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group and adjacent parts of the ring. This distribution dictates how the molecule interacts with other reagents.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netmdpi.com For this compound, MEP analysis typically reveals negative potential (colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group, indicating these are prime sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) is found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. researchgate.net

Table 1: Representative Theoretical Electronic Properties of this compound

| Parameter | Representative Value | Significance |

| EHOMO | -6.3 eV | Energy of the highest occupied molecular orbital; relates to the electron-donating ability of the molecule. irjweb.com |

| ELUMO | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability of the molecule. irjweb.com |

| Energy Gap (ΔE) | 4.4 eV | Difference between LUMO and HOMO energies; a smaller gap indicates higher chemical reactivity and lower stability. samipubco.com |

| Ionization Potential (I) | 6.3 eV | The minimum energy required to remove an electron; calculated as -EHOMO. irjweb.com |

| Electron Affinity (A) | 1.9 eV | The energy released when an electron is added; calculated as -ELUMO. irjweb.com |

| Electronegativity (χ) | 4.1 eV | A measure of the molecule's ability to attract electrons; calculated as (I+A)/2. |

| Hardness (η) | 2.2 eV | A measure of resistance to change in electron distribution; calculated as (I-A)/2. irjweb.com |

Note: The values in the table are illustrative, based on typical DFT calculations for similar heterocyclic aldehydes, and serve to represent the type of data generated.

DFT calculations are instrumental in mapping out the potential energy surface (PES) for chemical reactions involving this compound. This allows researchers to model reaction mechanisms step-by-step, for instance, in its synthesis or its metabolic transformation. By identifying the structures of reactants, intermediates, products, and, most importantly, transition states, a complete picture of a reaction's progress can be formed.

A key application is the calculation of activation energy barriers. The energy difference between the reactants and the transition state determines the rate of a reaction. Theoretical studies on related 2-aminopyrimidine (B69317) derivatives have successfully used DFT to model processes like excited-state proton transfer. urfu.ru In such a study, the structure of the molecule is optimized at both the ground state (S₀) and the first excited state (S₁). urfu.ru By calculating the energy barriers for the reaction in both states, researchers can determine if the process is more favorable upon photoexcitation. urfu.ru This same methodology can be applied to understand the reactivity of the aldehyde group in condensation reactions or the behavior of the amino group as a nucleophile.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is vital in drug discovery for predicting ligand-protein interactions and estimating the binding affinity.

In molecular docking simulations, this compound is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most stable binding pose. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. tandfonline.comresearchgate.net

Docking studies of aminopyrimidine derivatives with protein kinases often reveal a common binding pattern. The amino group and one of the pyrimidine's ring nitrogens can act as a "hinge-binding" motif, forming critical hydrogen bonds with backbone amino acids in the hinge region of the kinase active site. The aldehyde group of this compound can form additional hydrogen bonds or polar interactions with nearby residues, further anchoring the ligand. The pyrimidine ring itself can participate in favorable π-π stacking or hydrophobic interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan. tandfonline.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

| Cys (Hinge Region) | Amino (-NH₂) | Hydrogen Bond (Donor) | 2.9 |

| Glu (Hinge Region) | Ring Nitrogen (N1) | Hydrogen Bond (Acceptor) | 3.1 |

| Lys (Catalytic Site) | Aldehyde Oxygen | Hydrogen Bond (Acceptor) | 2.8 |

| Phe (Hydrophobic Pocket) | Pyrimidine Ring | π-π Stacking | 3.5 |

| Leu | Aldehyde Group | Hydrophobic | 3.9 |

| Val | Pyrimidine Ring | Hydrophobic | 4.1 |

Note: This table is a hypothetical representation based on common interactions observed for pyrimidine derivatives in protein binding sites, as described in the literature. mdpi.com

Computational studies are a powerful tool for deriving Structure-Activity Relationships (SAR). nih.gov By creating a virtual library of analogues of this compound and docking them into the same protein target, researchers can predict how structural modifications affect binding affinity. acs.org

For example, SAR studies on related pyrimidine derivatives have shown that the nature and position of substituents greatly influence biological activity. nih.govnih.gov A computational SAR study on this compound might explore:

Modification of the aldehyde: Converting the aldehyde to an oxime or a hydrazone could introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity, as seen in studies on 4-aminopyrimidine-5-carbaldehyde (B100492) oximes as VEGFR-2 inhibitors. nih.gov

Substitution on the amino group: Adding alkyl or aryl groups to the -NH₂ could introduce new hydrophobic interactions or create steric clashes, allowing for optimization of potency and selectivity.

Substitution at other ring positions: Adding small groups to the C4 or C6 positions of the pyrimidine ring could modulate the electronic properties and provide additional contact points with the protein.

These in silico SAR studies help rationalize experimental findings and guide the synthesis of more potent and selective molecules. acs.orgacs.org

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, particularly those derived from DFT, provide a quantitative basis for predicting the chemical reactivity of this compound. Global and local reactivity descriptors are calculated to understand where and how the molecule is likely to react.

As discussed previously, the HOMO and LUMO energies are key global descriptors. A low HOMO-LUMO energy gap suggests the molecule is more polarizable and thus more reactive. samipubco.com The Molecular Electrostatic Potential (MEP) map provides a visual guide to local reactivity, highlighting the nucleophilic (negative MEP) and electrophilic (positive MEP) sites. researchgate.net The most negative region, typically around the aldehyde's carbonyl oxygen, is the most probable site for protonation or interaction with an electrophile. The regions of positive potential near the amino hydrogens are susceptible to attack by nucleophiles. These predictions are crucial for understanding not only synthetic reactions but also how the molecule might interact with biological nucleophiles and electrophiles in a physiological environment.

Table 3: Summary of Quantum Chemical Descriptors and Reactivity Implications

| Descriptor | Implication for this compound |

| Low HOMO-LUMO Gap | Indicates high polarizability and chemical reactivity. samipubco.com |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic (e.g., carbonyl oxygen, ring N) and nucleophilic (e.g., amino H) attack. researchgate.netnih.gov |

| NBO Atomic Charges | Quantifies the electron distribution, confirming the electron-withdrawing nature of the aldehyde and the electron-donating nature of the amino group. |

| Fukui Functions | (Advanced descriptor) Pinpoints the specific atoms most susceptible to nucleophilic or electrophilic attack with higher precision. |

Applications of 2 Aminopyrimidine 5 Carbaldehyde in Advanced Organic Synthesis

Role as a Building Block for Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 2-aminopyrimidine-5-carbaldehyde makes it an ideal precursor for the construction of fused heterocyclic systems. These systems, where one or more rings are fused to the initial pyrimidine (B1678525) core, often exhibit diverse and potent biological activities.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines, are a class of bicyclic heterocycles with a wide array of biological applications, including acting as bronchodilators, vasodilators, and having anti-allergic, cardiotonic, and antihypertensive properties. semanticscholar.org The synthesis of these compounds often involves the condensation of a 4-aminopyrimidine (B60600) derivative with a three-carbon unit. jocpr.com

A notable method for synthesizing 7-arylpyrido[2,3-d]pyrimidines utilizes a Friedländer-type reaction. semanticscholar.org In this approach, 4-aminopyrimidine-5-carbaldehydes react with acetophenones in the presence of a Lewis acid catalyst like BF3-Et2O under solvent-free conditions. semanticscholar.org This method is advantageous due to its simplicity, reduced environmental impact, and rapid reaction times, which allows for the efficient creation of diverse molecular libraries. semanticscholar.org

Researchers have also explored one-pot, three-component reactions to generate pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net These reactions often involve an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound, sometimes facilitated by catalysts or unconventional methods like ultrasonic irradiation. researchgate.netrsc.org

| Reactants | Conditions | Product | Reference |

| 4-Aminopyrimidine-5-carbaldehydes, Acetophenones | BF3-Et2O, solvent-free | 7-Arylpyrido[2,3-d]pyrimidines | semanticscholar.org |

| Aldehydes, Alkyl nitriles, Aminopyrimidines | Triethylbenzylammonium chloride (TEBAC), water | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| 6-Aminouracil, Aromatic aldehydes, 1,3-Diketones | Ball-mill, solvent-free, catalyst-free | Pyrido[2,3-d]pyrimidines | rsc.org |

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are another important class of fused heterocycles. The synthesis of quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones has been reported, highlighting the utility of aminopyrimidine precursors. anu.edu.au While specific examples starting directly from this compound are less common in the provided results, the general strategies for forming the second pyrimidine ring often involve cyclization reactions with reagents that can provide the necessary atoms. Mechanochemical approaches, such as ball-milling, have been successfully employed for the green synthesis of pyrimido[4,5-b]quinolines, a related structure, from 6-aminouracil, aromatic aldehydes, and 1,3-diketones without the need for a catalyst or solvent. rsc.org

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.govekb.eg The synthesis of these compounds can be achieved through various methods, often starting from substituted pyrimidines. ekb.eg

One effective method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with hydrazine (B178648) derivatives. researchgate.net Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly approach for this transformation, often proceeding under solvent-free conditions. researchgate.net The initial pyrimidine can be functionalized through nucleophilic aromatic substitution (SNAr) reactions to introduce various substituents before the cyclization to form the pyrazole (B372694) ring. researchgate.net

| Starting Material | Reagents | Conditions | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Aliphatic and aromatic amines, then hydrazine | Microwave irradiation | N4-substituted-pyrazolo[3,4-d]pyrimidines | researchgate.net |

Construction of other N-Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocyclic compounds. mdpi.com The aldehyde group can undergo condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form chalcone-like structures which can serve as precursors for further cyclizations. mdpi.com

Furthermore, the amino group can be involved in the formation of Schiff bases by reacting with other aldehydes. rdd.edu.iq These Schiff bases are versatile intermediates that can be used to construct other heterocyclic rings, such as thiazolidinones and imidazolidinones. rdd.edu.iq The pyrimidine core itself can be further functionalized through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents and the creation of diverse molecular architectures. mdpi.com

Intermediates in the Development of Diverse Chemical Scaffolds

This compound and its derivatives serve as crucial intermediates in the development of a multitude of chemical scaffolds. nih.gov The ability to selectively functionalize the pyrimidine ring at different positions, combined with the reactivity of the aldehyde and amino groups, provides a platform for creating complex molecules.

For instance, through a series of reactions including SNAr, solvolysis, and condensation, a variety of substituted pyrimidines can be generated. mdpi.com These functionalized pyrimidines can then be used as building blocks for more complex heterocyclic systems. The regioselective functionalization of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been demonstrated, showcasing the controlled synthesis of trisubstituted pyrimidines which are precursors to unique G∧C base analogues for applications in nanotechnology. researchgate.net

Contributions to Chemical Library Synthesis

The versatility of this compound and its amenability to various reaction conditions make it a valuable tool for the synthesis of chemical libraries. semanticscholar.org The development of efficient, one-pot, and multicomponent reactions enables the rapid generation of a large number of diverse molecules from a common starting material. semanticscholar.orgresearchgate.netrsc.org This diversity-oriented synthesis approach is critical in drug discovery and materials science for identifying compounds with desired properties. frontiersin.org The ability to perform these reactions under environmentally friendly conditions, such as in water or solvent-free, further enhances the appeal of using this compound in large-scale library synthesis. semanticscholar.orgresearchgate.netrsc.org

Conclusion and Future Research Directions for 2 Aminopyrimidine 5 Carbaldehyde

Summary of Current Research Landscape

Current research on 2-aminopyrimidine-5-carbaldehyde is predominantly centered on its application as a versatile building block in the synthesis of biologically active molecules. The pyrimidine (B1678525) scaffold is a well-established pharmacophore, and the strategic placement of the amino and carbaldehyde groups on this core allows for a diverse range of chemical modifications. researchgate.netijpsjournal.com

Key research areas include:

Synthesis of Fused Heterocyclic Systems: The compound is a valuable precursor for the synthesis of fused pyrimidine systems, which are of great interest in medicinal chemistry. nih.gov

Development of Bioactive Compounds: Derivatives of this compound have been investigated for a variety of biological activities, including as inhibitors of enzymes like β-glucuronidase and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govsigmaaldrich.com

Exploration of Reaction Methodologies: Researchers have utilized various synthetic strategies, such as the Vilsmeier-Haack reaction for its initial synthesis and subsequent modifications through aromatic nucleophilic substitution (SNAr) and Claisen-Schmidt condensation reactions. nih.govresearchgate.net

The following table summarizes some of the key applications and synthetic routes for this compound derivatives found in recent literature.

| Application/Reaction | Starting Material/Derivative | Key Findings |

| β-Glucuronidase Inhibition | 2-Amino-4,6-dichloropyrimidine (B145751) | Synthesis of a series of 2-aminopyrimidine (B69317) derivatives, with some showing potent inhibitory activity. nih.govnih.gov |

| VEGFR-2 Inhibition | 4-Aminopyrimidine-5-carboxaldehyde oximes | Identification of a novel scaffold with significant inhibitory activity against VEGFR-2 kinase. sigmaaldrich.com |

| Antimicrobial Agents | 2-Aminopyrimidine derivatives | Exploration of broad-spectrum antimicrobial properties. ijpsjournal.com |

| Fused Pyrimidine Synthesis | This compound | Precursor for constructing various N-heterocyclic systems. nih.govresearchgate.net |

Emerging Synthetic Challenges and Opportunities

While established synthetic routes to this compound and its derivatives exist, there are ongoing challenges and exciting opportunities for the development of more efficient and sustainable methods.

Challenges:

Regioselectivity: Controlling the regioselectivity of substitution reactions on the pyrimidine ring, especially when multiple reactive sites are present, can be challenging.

Harsh Reaction Conditions: Some traditional synthetic methods require harsh reaction conditions, which can limit their applicability and environmental friendliness.

Opportunities:

Green Chemistry Approaches: There is a growing interest in developing greener synthetic routes, such as solvent-free reactions and the use of reusable catalysts like chitosan, to produce 2-aminopyrimidine derivatives. nih.gov

Novel Catalytic Systems: The exploration of new catalytic systems could lead to more efficient and selective syntheses.

Flow Chemistry: The application of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity.

Potential for Novel Reactivity and Transformative Synthesis

The unique electronic and structural properties of this compound open up avenues for exploring novel reactivity and developing transformative synthetic strategies. The interplay between the electron-donating amino group and the electron-withdrawing carbaldehyde group influences the reactivity of the pyrimidine ring, making it amenable to a variety of transformations.

Future research could focus on:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring would offer a more atom-economical approach to creating new derivatives. thieme-connect.com

Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations under mild conditions, expanding the accessible chemical space.

Asymmetric Catalysis: The development of asymmetric catalytic methods for the synthesis of chiral derivatives of this compound is a significant area for future exploration, particularly for applications in medicinal chemistry. ijpsjournal.com

Cascade Reactions: Designing cascade reactions initiated by the functional groups of this compound could lead to the rapid assembly of complex polycyclic structures.

Prospects for Advanced Materials and Molecular Design

Beyond its role in medicinal chemistry, this compound holds promise as a building block for the design of advanced materials with tailored properties. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive candidate for the construction of supramolecular assemblies and functional materials.

Future prospects in this area include:

Crystal Engineering: The predictable hydrogen-bonding patterns of the 2-aminopyrimidine moiety can be exploited in crystal engineering to design co-crystals with specific solid-state structures and properties.

Functional Dyes and Pigments: The chromophoric nature of the pyrimidine ring, which can be tuned by substitution, suggests potential applications in the development of novel dyes and pigments.

Organic Electronics: Computational studies on related heterocyclic systems suggest that pyrimidine derivatives could be explored for their electronic and optoelectronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). jmaterenvironsci.com

Supramolecular Polymers: The self-assembly of appropriately functionalized this compound derivatives could lead to the formation of supramolecular polymers with interesting mechanical or responsive properties.

The following table outlines potential future research directions and the underlying scientific principles.

| Research Direction | Scientific Principle | Potential Application |

| C-H Functionalization | Direct and efficient bond formation | Streamlined synthesis of complex molecules |

| Photoredox Catalysis | Generation of reactive intermediates under mild conditions | Access to novel chemical transformations |

| Asymmetric Synthesis | Enantioselective preparation of chiral molecules | Development of stereospecific drugs |

| Crystal Engineering | Control over solid-state architecture through non-covalent interactions | Design of materials with tailored physical properties |

| Organic Electronics | Tuning of electronic properties through molecular design | Development of new electronic and optoelectronic devices |

Q & A

Q. What are the established synthetic routes for 2-Aminopyrimidine-5-carbaldehyde?

The compound is synthesized via functionalization of pyrimidine precursors. A key method involves β-formylaroylketene dithioacetals as intermediates, enabling regioselective aldehyde introduction at the 5-position of the pyrimidine ring . Multistep approaches include chlorination of aminopyrimidine derivatives followed by oxidation to the aldehyde . Table 1: Common Synthetic Methods

| Method | Key Reagents/Conditions | Reference |

|---|---|---|

| β-Formylaroylketene intermediates | Dithioacetals, acid catalysis | |

| Oxidative functionalization | POCl₃, DMF (Vilsmeier-Haack) |

Q. How is structural characterization of this compound performed?

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (~9.8 ppm) and pyrimidine ring carbons .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for reactivity studies .

- Mass Spectrometry : Molecular ion peaks (m/z 123.11) validate molecular weight .

Q. What analytical techniques ensure purity in research settings?

Reverse-phase HPLC with UV detection (λ ~250–300 nm) monitors purity, while derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances aldehyde detection sensitivity .

Advanced Research Questions

Q. How does this compound participate in heterocyclic drug discovery?

The aldehyde group serves as a reactive handle for Schiff base formation or nucleophilic additions, enabling synthesis of imidazo[4,5-b]pyridines and other bioactive heterocycles. Derivatives exhibit antiglycation (IC₅₀ ~240 μM) and β-glucuronidase inhibition, validated via docking studies .

Q. What strategies mitigate stability challenges during storage?

The compound is hygroscopic; hydrate forms (e.g., this compound hydrate, CAS 1588441-19-3) are common . Storage in desiccators under nitrogen at –20°C prevents degradation .

Q. How can computational modeling predict reactivity in nucleophilic additions?

Density Functional Theory (DFT) calculates electrophilicity at the aldehyde carbon, guiding solvent selection (e.g., DMF vs. THF) and catalyst design for reactions with amines or hydrazines .

Q. How do researchers resolve contradictions in reported synthetic yields?

Discrepancies arise from trace moisture or competing side reactions. Methodological solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。